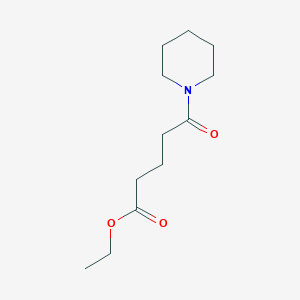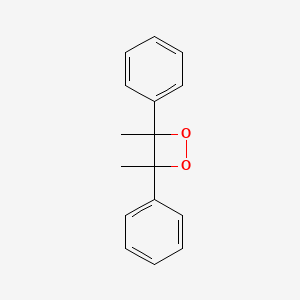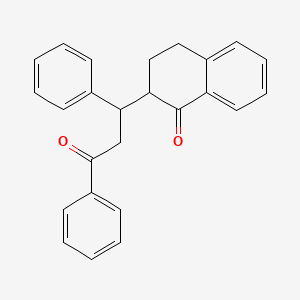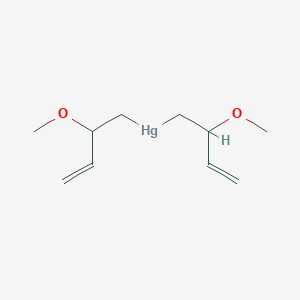
Nickel dichloride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel dichloride trihydrate, also known as nickel(II) chloride trihydrate, is a chemical compound with the formula NiCl₂·3H₂O. It is a green crystalline solid that is highly soluble in water. This compound is widely used in various chemical synthesis processes and serves as an important source of nickel in laboratory and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel dichloride trihydrate can be synthesized by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization. The reaction is as follows: [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ] [ \text{NiO} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrially, this compound is produced by the extraction of nickel ores using hydrochloric acid. The resulting solution is then evaporated to obtain the hydrated form of nickel chloride .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel dichloride trihydrate undergoes various types of chemical reactions, including:
Oxidation: Nickel(II) chloride can be oxidized to nickel(III) compounds under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions with ligands to form coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chlorine or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, ethylenediamine, or phosphines.
Major Products Formed:
Oxidation: Nickel(III) chloride.
Reduction: Metallic nickel.
Substitution: Various nickel coordination complexes.
Wissenschaftliche Forschungsanwendungen
Nickel dichloride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Employed in studies of nickel’s biological effects and its role in enzyme function.
Medicine: Investigated for its potential use in cancer treatment and as a component in certain medical devices.
Industry: Utilized in electroplating, battery production, and as a mordant in dyeing processes.
Wirkmechanismus
The mechanism by which nickel dichloride trihydrate exerts its effects involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Nickel dichloride trihydrate can be compared with other nickel halides and similar compounds:
Nickel(II) Fluoride (NiF₂): Less soluble in water compared to nickel dichloride.
Nickel(II) Bromide (NiBr₂): Similar in reactivity but has different solubility properties.
Nickel(II) Iodide (NiI₂): More reactive due to the larger ionic radius of iodide ions.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form various coordination complexes, making it highly versatile in chemical synthesis .
Eigenschaften
CAS-Nummer |
65374-81-4 |
|---|---|
Molekularformel |
Cl2H6NiO3 |
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
nickel(2+);dichloride;trihydrate |
InChI |
InChI=1S/2ClH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
InChI-Schlüssel |
VCKGYYLUGUKTCX-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.[Cl-].[Cl-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)



![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
